4-Chloro-3-fluorophenyl ethyl sulfide
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Overview
Description
4-Chloro-3-fluorophenyl ethyl sulfide is an organic compound with the molecular formula C8H8ClFS. It is also known as 1-Chloro-4-(ethylthio)-2-fluorobenzene. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with an ethyl sulfide group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorophenyl ethyl sulfide typically involves the reaction of 4-chloro-3-fluorophenol with ethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl sulfide linkage. The general reaction scheme is as follows:
4-Chloro-3-fluorophenol+EthylthiolNaOH, Reflux4-Chloro-3-fluorophenyl ethyl sulfide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorophenyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The ethyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products
Substitution: Substituted phenyl ethyl sulfides
Scientific Research Applications
4-Chloro-3-fluorophenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenyl ethyl sulfide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets. The ethyl sulfide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorophenol: Lacks the ethyl sulfide group, making it less versatile in synthetic applications.
4-Chloro-3-fluorophenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
4-Bromo-3-fluorophenyl ethyl sulfide: Contains a bromo substituent instead of chloro, which can influence its chemical properties and reactivity.
Uniqueness
4-Chloro-3-fluorophenyl ethyl sulfide is unique due to the combination of chloro, fluoro, and ethyl sulfide groups. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-chloro-4-ethylsulfanyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUSMPUNMLDACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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